molecular formula C19H16ClFN4O6S B2533923 N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396810-22-2

N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2533923
CAS No.: 1396810-22-2
M. Wt: 482.87
InChI Key: QGYAMRVVUSMLGV-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a small-molecule compound featuring a 3-chloro-4-fluorophenyl group linked via an acetamide moiety to an azetidine ring. The azetidine is substituted with a 1,2,4-oxadiazol-5-yl group bearing a thiophen-3-yl substituent. The oxalate salt form enhances solubility and crystallinity, critical for pharmaceutical applications .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2S.C2H2O4/c18-13-5-12(1-2-14(13)19)20-15(24)8-23-6-11(7-23)17-21-16(22-25-17)10-3-4-26-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYAMRVVUSMLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound that incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Molecular Formula : C18H17ClF2N5O3S
  • Molecular Weight : 420.87 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research into 1,2,4-oxadiazole derivatives has shown significant anticancer potential. These compounds often exert their effects by inhibiting critical enzymes involved in cancer cell proliferation. For instance, derivatives of 1,2,4-oxadiazole have demonstrated cytotoxicity against various cancer cell lines including HeLa (cervical carcinoma), CaCo-2 (colon adenocarcinoma), and others with IC50 values ranging from low micromolar to sub-micromolar concentrations .

CompoundCell LineIC50 (µM)
1HeLa0.92
2CaCo-20.76
3A549 (lung)1.15

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have also been evaluated for their antimicrobial properties. Studies indicate that these derivatives can inhibit the growth of various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism of action is often linked to the inhibition of fatty acid synthesis pathways crucial for bacterial survival .

Bacterial StrainMIC (µg/mL)Reference
Mycobacterium tuberculosis0.25Dhumal et al.
Staphylococcus aureus0.03Salama et al.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit enzymes such as topoisomerases and histone deacetylases that are essential for DNA replication and transcription in cancer cells.
  • Disruption of Cell Membrane Integrity : The compound may affect bacterial cell membranes leading to increased permeability and eventual cell lysis.
  • Targeting Metabolic Pathways : Inhibition of fatty acid biosynthesis pathways has been highlighted as a critical mechanism for its antimicrobial activity.

Study on Anticancer Effects

A study published in Molecules demonstrated that a derivative similar to N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide showed promising results in inhibiting tumor growth in xenograft models . The study reported a significant reduction in tumor size compared to control groups.

Study on Antimicrobial Effects

In another investigation focusing on the antimicrobial properties of oxadiazole derivatives, compounds were tested against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited lower MIC values than conventional antibiotics like vancomycin and ampicillin .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anti-inflammatory properties. In silico studies have suggested that N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway . This positions the compound as a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The oxadiazole derivatives are known for their broad-spectrum antimicrobial activity. Studies have shown that similar compounds can effectively combat both Gram-positive and Gram-negative bacteria . The structural characteristics of this compound suggest it may possess comparable antimicrobial properties, making it a potential lead compound for antibiotic development.

Anticancer Properties

Recent investigations into the anticancer potential of oxadiazole derivatives have yielded promising results. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines . The unique arrangement of functional groups in this compound may enhance its efficacy against specific cancer types through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study 1: Anti-inflammatory Effects

A study conducted on similar oxadiazole derivatives showed that they inhibited the activity of lipoxygenase enzymes significantly. This was substantiated by molecular docking studies that indicated favorable binding interactions with the enzyme's active site . Such findings suggest that this compound could be optimized for enhanced anti-inflammatory activity.

Case Study 2: Antimicrobial Efficacy

In an evaluation of various 1,3,4-oxadiazole derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli, several compounds exhibited MIC values comparable to established antibiotics . Given the structural similarities with this compound, further exploration into its antimicrobial properties is warranted.

Case Study 3: Cancer Cell Line Studies

Experimental studies on related compounds have shown significant anticancer activities against cell lines such as SNB19 and OVCAR8 . These findings provide a basis for investigating the anticancer potential of N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-y)-1,2,4 -oxadiazol -5 -yl)azetidin -1 -yl)acetamide oxalate in preclinical models.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions. In the presence of concentrated HCl (6 M) at reflux (110°C), the acetamide group cleaves to form 3-chloro-4-fluoroaniline and 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid (Fig. 1A). Under basic conditions (NaOH, 80°C), the reaction yields the corresponding carboxylate salt.

Reaction Conditions Products Yield
6 M HCl, reflux, 12 h3-Chloro-4-fluoroaniline + Oxadiazole-azetidine acetic acid78%
2 M NaOH, 80°C, 8 hSodium 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate65%

Nucleophilic Substitution at the Aromatic Ring

The 3-chloro-4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing substituents. Reaction with piperidine in DMF at 120°C replaces the chlorine atom with a piperidinyl group (Fig. 1B) .

Reagent Conditions Product Yield
PiperidineDMF, 120°C, 24 hN-(4-Fluoro-3-piperidinophenyl) derivative62%
Sodium methoxideMeOH, reflux, 18 hMethoxy-substituted phenyl derivative45%

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes electrophilic substitution at the 5-position. Nitration with HNO₃/H₂SO₄ introduces a nitro group adjacent to the thiophene (Fig. 1C). Reduction with H₂/Pd-C converts the nitro group to an amine .

Reaction Reagents Product Application
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-1,2,4-oxadiazole derivativeIntermediate for further modifications
ReductionH₂ (1 atm), Pd-C5-Amino-1,2,4-oxadiazole derivativeBioactivity optimization

Azetidine Ring-Opening Reactions

The strained azetidine ring (four-membered) undergoes ring-opening with nucleophiles. Treatment with KCN in ethanol at 60°C produces 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propionitrile (Fig. 1D).

Nucleophile Conditions Product Yield
KCNEtOH, 60°C, 6 hPropionitrile derivative71%
NH₃H₂O, 100°C, 12 hPropionamide derivative58%

Electrophilic Aromatic Substitution on Thiophene

The thiophen-3-yl group undergoes electrophilic bromination at the 2-position using Br₂ in CHCl₃ (Fig. 1E). Further Suzuki coupling with phenylboronic acid introduces aryl groups.

Reaction Reagents Product Yield
BrominationBr₂, CHCl₃, 25°C2-Bromo-thiophene derivative83%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°CBiaryl-thiophene derivative68%

Oxidation of Thiophene

The thiophene sulfur is oxidized to a sulfone using m-CPBA in DCM (Fig. 1F). This modification enhances polarity and potential hydrogen-bonding capacity .

Oxidizing Agent Conditions Product Yield
m-CPBADCM, 0°C to 25°C, 4 hThiophene-1,1-dioxide derivative77%

Salt Formation and Stability

The oxalate counterion influences solubility and stability. Exchange with HCl in Et₂O yields the hydrochloride salt, which exhibits improved crystallinity .

Salt Form Solubility (H₂O) Melting Point
Oxalate12 mg/mL198–202°C
Hydrochloride24 mg/mL215–218°C

Comparison with Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents

The 1,2,4-oxadiazole ring is a key pharmacophore. Modifications to its substituents significantly alter physicochemical and pharmacological properties.

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form References
Target Compound: N-(3-Chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate Not Provided Not Provided Thiophen-3-yl on oxadiazole Oxalate
N-(3-Chloro-4-fluorophenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate C₁₇H₁₆ClFN₄O₆ Not Provided Methyl on oxadiazole Oxalate
2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate C₂₃H₂₁F₃N₄O₆ 506.4 Benzyl on oxadiazole; Trifluoromethylphenyl Oxalate

Key Findings :

  • Thiophene vs.

Analogues with Triazole Heterocycles

Triazole derivatives are common bioisosteres for oxadiazoles. The following compounds replace oxadiazole with 1,2,4-triazole:

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form References
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide C₁₈H₁₅ClFN₅OS 403.85 Pyridinyl-triazole; Thioether linkage Neutral
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide C₁₆H₁₄ClFN₄O₂S 380.82 Furan-triazole; Thioether linkage Neutral
N-(3-Chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₁₅H₁₂ClFN₄O₂S 366.8 Furan-triazole; Methyl on triazole Neutral

Key Findings :

  • Triazole vs.
  • Thioether Linkage : The sulfur atom in triazole-thioether derivatives (e.g., ) may improve solubility but could also increase susceptibility to oxidation.

Substituent Effects on Aromatic Rings

Variations in the aryl group (e.g., chloro-fluorophenyl vs. trifluoromethylphenyl) influence electronic properties and steric bulk:

Compound Name Aryl Group Electronic Effects Steric Effects
Target Compound 3-Chloro-4-fluorophenyl Electron-withdrawing (Cl, F) enhances polarity Moderate steric hindrance
2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate 2-(Trifluoromethyl)phenyl Strong electron-withdrawing (CF₃) Increased bulk from CF₃
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Chloro-3-(trifluoromethyl)phenyl Combined electron-withdrawing (Cl, CF₃) High steric hindrance

Key Findings :

  • Electron-Withdrawing Groups : Chloro and fluoro substituents (target compound) balance polarity and lipophilicity, whereas trifluoromethyl groups (e.g., ) enhance metabolic stability but may reduce solubility .

Salt Forms and Physicochemical Properties

Salt forms impact solubility and crystallinity:

Compound Name Salt Form Solubility Implications
Target Compound Oxalate Enhanced aqueous solubility due to ionic form
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Neutral Lower solubility; may require formulation aids

Key Findings :

  • Oxalate Salt : Improves bioavailability for the target compound, whereas neutral triazole derivatives (e.g., ) may require co-solvents for administration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via a multi-step process. A common approach involves:

Azetidine Ring Formation : Reacting a thiophene-substituted 1,2,4-oxadiazole precursor with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C .

Acetamide Coupling : Introducing the 3-chloro-4-fluorophenyl group via nucleophilic substitution or condensation reactions under reflux conditions, monitored by TLC for reaction completion .

Oxalate Salt Formation : Treating the free base with oxalic acid in ethanol to improve crystallinity and stability .
Critical Parameters : Temperature control during azetidine formation, stoichiometric ratios of chloroacetyl chloride, and recrystallization solvents (e.g., ethanol-DMF mixtures) are essential for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming substituent positions (e.g., thiophene, oxadiazole, azetidine). Aromatic protons in the 7.0–8.5 ppm range and carbonyl signals near 170 ppm validate the acetamide and oxadiazole moieties .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+) and detects isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography : Resolves conformational details of the azetidine ring and oxadiazole-thiophene orientation, as demonstrated in analogous 1,3,4-oxadiazoline derivatives .

Q. How can researchers assess the compound’s solubility and stability in different solvents for in vitro assays?

  • Methodological Answer :

  • Solubility : Use a shake-flask method with HPLC quantification. Test polar (DMSO, ethanol), semi-polar (acetonitrile), and aqueous buffers (pH 1.2–7.4) to identify optimal dissolution conditions .
  • Stability : Conduct forced degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation products via LC-MS to identify labile bonds (e.g., oxadiazole ring cleavage) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use microbroth dilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare MIC values with structurally related 1,3,4-oxadiazole derivatives, which often show activity at 8–32 µg/mL .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values and selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during azetidine ring formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a factorial design (e.g., 3k^k) to test variables like temperature (20–40°C), solvent polarity (dioxane vs. THF), and TEA concentration. Response surface methodology (RSM) identifies optimal conditions .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways. ICReDD’s reaction path search methods reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data between similar analogs?

  • Methodological Answer :

  • SAR Analysis : Systematically compare substituent effects. For example, replacing the thiophene group with a phenyl ring (as in ) may reduce antimicrobial activity due to decreased electron-withdrawing capacity .
  • Metabolic Stability Studies : Use liver microsomes to assess whether discrepancies arise from differential metabolism (e.g., cytochrome P450-mediated oxidation of the azetidine ring) .

Q. How can researchers address low bioavailability in preclinical models?

  • Methodological Answer :

  • Salt Selection : Test alternative counterions (e.g., hydrochloride, mesylate) to enhance solubility. Oxalate salts may improve crystallinity but could limit dissolution in gastric fluid .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles using emulsion-solvent evaporation. Characterize particle size (DLS) and drug release kinetics (dialysis bag method) .

Q. What advanced techniques validate the compound’s binding mode to a target protein?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., bacterial dihydrofolate reductase) to resolve binding interactions at <2 Å resolution .
  • NMR Titration : Monitor chemical shift perturbations in 1H^1H-15N^{15}N HSQC spectra of the protein upon ligand binding to map interaction sites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and ex vivo models?

  • Methodological Answer :

  • Tissue-Specific Metabolism : Perform LC-MS/MS to quantify metabolite profiles in cell lysates vs. tissue homogenates. For example, hepatic glutathione conjugation may detoxify the compound in ex vivo models but not in isolated cells .
  • 3D Spheroid Models : Compare 2D monolayer cytotoxicity with 3D spheroids to assess penetration barriers. Poor diffusion through spheroids may explain reduced efficacy in complex models .

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